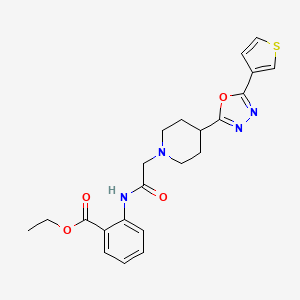![molecular formula C20H24N2O4S B2379335 2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide CAS No. 690245-71-7](/img/structure/B2379335.png)
2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide, also known as DB868, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of tuberculosis.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Enzyme Inhibition Properties A study explored the antioxidant properties and enzyme inhibition capabilities of novel benzenesulfonamides incorporating triazine moieties substituted with various amines, including morpholine. These compounds exhibited moderate antioxidant activity and showed significant inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase, enzymes associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Nabih Lolak et al., 2020).
Carbonic Anhydrase Inhibition for Anticancer Applications Another research effort highlighted the synthesis of ureido benzenesulfonamides incorporating triazine units, which were evaluated as inhibitors of carbonic anhydrase isoforms I, II, IX, and XII. These enzymes are involved in various physiological functions, and their inhibition has implications for treating conditions like glaucoma, epilepsy, obesity, and cancer. The study discovered compounds with significant inhibitory potency, suggesting potential for anticancer and antimetastatic applications (Nabih Lolak et al., 2019).
Antibacterial and α-Glucosidase Inhibition Research into N-(2,3-dimethylphenyl)benzenesulfonamide derivatives revealed compounds with moderate to high antibacterial activity against both Gram-positive and Gram-negative strains. Additionally, some molecules showed notable α-glucosidase inhibition, suggesting potential for treating diabetes or as antibacterial agents (M. Abbasi et al., 2016).
Antimycobacterial Activity for Tuberculosis Novel thiourea derivatives bearing benzenesulfonamide moiety were synthesized and evaluated for their antimycobacterial activity. Compounds exhibited significant activity against Mycobacterium tuberculosis, with some showing higher potency than existing treatments, indicating potential as novel therapeutic agents for tuberculosis (M. Ghorab et al., 2017).
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-3-4-16(2)19(13-15)27(24,25)21-14-17-5-7-18(8-6-17)20(23)22-9-11-26-12-10-22/h3-8,13,21H,9-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZWGNFWJYFAEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)
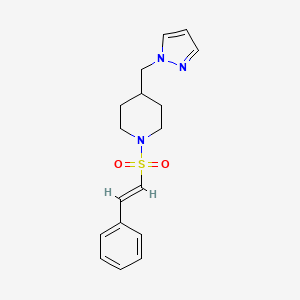
![2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2379254.png)
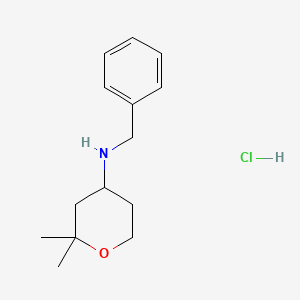
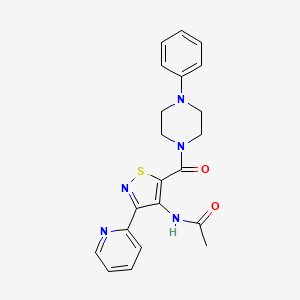
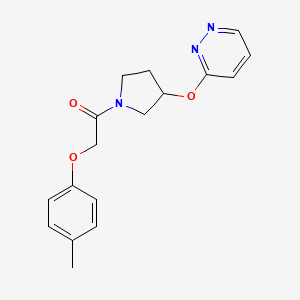
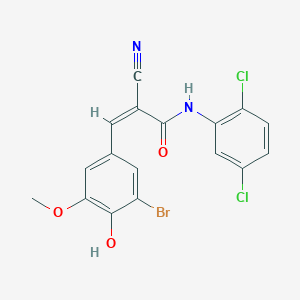
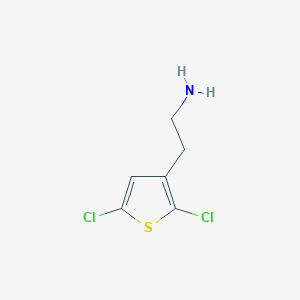
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2379265.png)
![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)
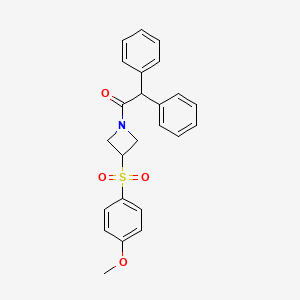
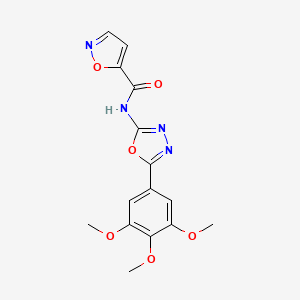
![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)
